molecular formula C15H15N3O2S2 B6037524 2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No.: B6037524
M. Wt: 333.4 g/mol
InChI Key: YJRFNRUNJBPOOZ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a complex organic compound characterized by its unique structure, which includes both pyrido[2,3-d]pyrimidine and phenyl groups

Properties

IUPAC Name

2-methylsulfanyl-5-(4-methylsulfanylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-21-9-5-3-8(4-6-9)10-7-11(19)16-13-12(10)14(20)18-15(17-13)22-2/h3-6,10H,7H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRFNRUNJBPOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with phenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the methylsulfanyl groups to sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: Various substituents can be introduced into the phenyl or pyrimidine rings, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups typically yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-4-(3-thienyl)pyrimidine
  • 4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
  • 2-(methylsulfanyl)-4-phenoxypyrimidine

Uniqueness

2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly valuable for applications that require precise molecular interactions, such as drug design and materials science.

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